molecular formula C12H13ClN4 B1479790 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-06-9

1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479790
CAS No.: 2098008-06-9
M. Wt: 248.71 g/mol
InChI Key: YUYUXTPMLXRPGE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound featuring a fused pyrazole-cyclopentane core with a 2-chloroethyl group at position 1 and a pyrazinyl substituent at position 3. Pyrazole derivatives are renowned for diverse biological activities, including hypoglycemic, anti-inflammatory, and antitumor effects . The chloroethyl group in this compound may confer alkylating activity, a property linked to cytotoxicity in nitrosourea analogs .

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUXTPMLXRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Construction of the tetrahydrocyclopenta[c]pyrazole core.
  • Introduction of the pyrazin-2-yl substituent via cross-coupling.
  • Alkylation with 2-chloroethyl moiety to yield the final product.

This strategy leverages palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions for the installation of the pyrazin-2-yl group, followed by nucleophilic substitution reactions to introduce the 2-chloroethyl side chain.

Palladium-Catalyzed Cross-Coupling for Pyrazin-2-yl Installation

A key step in the preparation is the palladium-catalyzed coupling of a suitably functionalized tetrahydrocyclopenta[c]pyrazole intermediate bearing a boronic ester or boronate group with a pyrazin-2-yl halide.

  • Catalysts and Ligands: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium complexes with 1,1'-bis(diphenylphosphino)ferrocene ligands.
  • Base: Potassium acetate or sodium carbonate is employed to facilitate the reaction.
  • Solvents: Mixtures of toluene, ethanol, water, or 1,4-dioxane are typical.
  • Reaction Conditions: Reactions are conducted under inert atmosphere (argon or nitrogen), at elevated temperatures around 80°C, for durations ranging from 4 to 18 hours.

Example Reaction Conditions and Yields:

Step Reactants Catalyst & Base Solvent Temperature Time Yield (%) Notes
Cross-coupling of boronic ester intermediate with pyrazin-2-yl halide 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester + pyrazin-2-yl bromide Pd(PPh3)4, Na2CO3 Toluene:EtOH:H2O (2:1:1) 80°C 4.5 h 93% Inert atmosphere, degassed solution

This step yields the pyrazin-2-yl substituted intermediate with high efficiency and purity after standard workup and chromatographic purification.

Formation of the Tetrahydrocyclopenta[c]pyrazole Core

The tetrahydrocyclopenta[c]pyrazole scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and cyclopentanone or related cyclic ketones. The process involves:

  • Condensation of hydrazine or substituted hydrazines with cyclic ketones to form pyrazoline or pyrazole intermediates.
  • Subsequent ring closure and hydrogenation steps to achieve the tetrahydrocyclopenta[c]pyrazole framework.

Although specific detailed procedures for this exact scaffold are scarce in the provided sources, analogous methods for related fused pyrazole systems have been reported, often involving:

  • Hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.
  • Use of acid or base catalysis to promote cyclocondensation.

Introduction of the 2-Chloroethyl Side Chain

The 2-chloroethyl substituent is introduced via alkylation of the nitrogen atom on the pyrazole ring or the tetrahydrocyclopenta[c]pyrazole nitrogen. Typical methods include:

  • Reaction of the pyrazole nitrogen with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or 2-chloroethyl bromide) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride facilitate the nucleophilic substitution.
  • Solvents like dimethylformamide (DMF) or acetonitrile are preferred.

This alkylation step is generally performed after the pyrazin-2-yl group is installed to avoid side reactions and to ensure regioselectivity.

Summary Table of Preparation Steps

Step No. Description Key Reagents Conditions Outcome/Yield
1 Synthesis of tetrahydrocyclopenta[c]pyrazole core Hydrazine derivatives + cyclic ketones Acid/base catalysis, reflux Pyrazole intermediate
2 Installation of pyrazin-2-yl substituent via Suzuki coupling Boronic ester intermediate + pyrazin-2-yl halide, Pd catalyst, base 80°C, inert atmosphere, 4-18 h Pyrazinyl-substituted intermediate, ~93% yield
3 Alkylation with 2-chloroethyl group Pyrazole nitrogen + 2-chloroethyl halide, base DMF or acetonitrile, room temp to reflux Final compound 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Analytical Characterization and Purification

  • Purification: Flash chromatography using mixtures such as cyclohexane/ethyl acetate or hexanes/ethyl acetate is commonly employed.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.
  • Yields: High yields (above 70% to 93%) are reported for key steps, indicating efficient synthetic protocols.

Research Findings and Notes

  • The palladium-catalyzed cross-coupling step is critical for the selective introduction of the pyrazin-2-yl group, with ligand choice and base significantly impacting yield.
  • The inert atmosphere and degassing of solvents prevent catalyst deactivation and side reactions.
  • The alkylation step requires careful control to avoid over-alkylation or side reactions.
  • Variations in substituents on the pyrazole or pyrazinyl rings can modulate biological activity, highlighting the importance of synthetic flexibility in this scaffold.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation and survival .

2. Inhibition of Protein Kinases
The compound has been explored as an inhibitor of p90 ribosomal S6 kinase (RSK), which plays a critical role in cancer cell signaling pathways. Inhibiting RSK can lead to reduced tumor growth and increased apoptosis in cancer cells . This application is particularly relevant in the development of targeted cancer therapies.

3. Neuroprotective Effects
Research has suggested that compounds with similar structures may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Studies

StudyObjectiveFindings
Anticancer Activity Study Evaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and lung cancer models
RSK Inhibition Study Assess the impact on tumor growthShowed reduced tumor size and enhanced apoptosis in xenograft models
Neuroprotection Study Investigate effects on neuronal healthIndicated potential benefits in reducing oxidative stress and inflammation in neuronal cultures

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazine ring may also interact with biological receptors or enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related tetrahydrocyclopenta[c]pyrazole derivatives, focusing on substituent effects, synthetic yields, and biological implications.

Substituent Variations and Physicochemical Properties

1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Substituents : Methyl groups at positions 1 and 3.
  • Synthesis : 43% yield via ROESY-verified regioselective synthesis .
1-(3,5-Dichlorophenyl)-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Substituents : 3,5-Dichlorophenyl at position 1, methyl at position 3.
  • Synthesis : Low yield (1%), attributed to steric hindrance from the dichlorophenyl group .
1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Substituents : Ethyl at position 1, pyridinyl at position 3.
  • Molecular Weight : 213.28 g/mol .
  • The pyridine moiety may offer distinct binding interactions compared to pyrazine.
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Substituents : Thiophene at position 3.
  • Molecular Formula : C₁₂H₁₃ClN₂S .
  • Activity : Thiophene’s electron-rich nature may alter π-π stacking or hydrogen bonding compared to pyrazine, influencing target affinity.

Heterocyclic Substituent Effects

  • Pyrazine vs. Pyridine and thiophene offer varied electronic profiles, with pyridine’s basicity and thiophene’s hydrophobicity affecting solubility and membrane permeability .

Alkylating Activity and Cytotoxicity

  • The chloroethyl group in the target compound parallels nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), where chloroethyl-derived metabolites inhibit DNA repair and enhance cytotoxicity .
  • Structural analogs lacking chloroethyl (e.g., ethyl or methyl derivatives) likely exhibit reduced alkylating activity, as seen in nitrosourea studies where alkylation correlates with therapeutic index and cell-killing efficacy .

Biological Activity

1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrocyclopenta[c]pyrazole core with a chloroethyl and pyrazinyl substituent. The molecular formula is C10_{10}H11_{11}ClN4_{4}, and it has a molecular weight of approximately 222.68 g/mol. The presence of the chloroethyl group is significant for its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, in vitro assays demonstrated that compounds containing the pyrazole moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

CytokineConcentration (ng/mL)Reduction (%)Reference
TNF-α5045
IL-610038

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK which are crucial in inflammation and cancer.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored various pyrazole derivatives, including our compound, against multiple cancer cell lines. The findings indicated that modifications on the pyrazole ring significantly enhanced anticancer activity, with the chloroethyl group contributing to increased potency against MCF-7 cells .
  • Anti-inflammatory Evaluation : Another research published in Pharmacology Reports assessed the anti-inflammatory effects of similar compounds in animal models. The study showed that administration of the compound led to a significant decrease in paw edema induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. A validated approach includes:

  • Cyclocondensation of propenones with hydrazines : React substituted propenones with hydrazine derivatives in acidic media (e.g., acetic acid) under reflux. This method is effective for constructing the pyrazole core (see for analogous pyrazoline synthesis) .
  • Regioselective synthesis : Use N-tosylhydrazones and terminal alkynes with catalysts to control regiochemistry, as demonstrated in for functionalized pyrazoles .
  • Post-synthetic modifications : Introduce the chloroethyl group via nucleophilic substitution or alkylation after pyrazole ring formation.

Basic: How is this compound characterized using spectroscopic methods?

Key characterization steps include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm ring substitution patterns and chloroethyl group integration ( provides spectral data protocols) .
  • Mass spectrometry (MS) : Determine molecular weight and fragmentation patterns to verify structural integrity.
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection ( highlights purity standards for similar compounds) .

Basic: What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( emphasizes PPE for chlorinated analogs) .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors/dust ( recommends ventilation for toxic compounds) .
  • Waste disposal : Treat as hazardous waste; neutralize chlorinated byproducts before disposal (follow ’s guidelines) .

Basic: How to screen for initial biological activity?

  • In vitro assays : Test analgesic or anti-inflammatory activity using COX inhibition assays ( describes protocols for pyrazoline derivatives) .
  • Dose-response studies : Use cell-based models (e.g., RAW 264.7 macrophages) to evaluate cytotoxicity and IC50_{50} values.

Advanced: How to optimize low yields in cyclocondensation reactions?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or transition-metal catalysts to enhance reaction efficiency ( discusses catalyst-dependent syntheses) .
  • Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: How to design a regioselective synthesis?

  • Substrate pre-functionalization : Introduce directing groups (e.g., boronate esters) to steer cyclization ( uses N-tosylhydrazones for regiocontrol) .
  • Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design (see for structural analysis methods) .

Advanced: How to resolve contradictions in biological activity data?

  • Purity verification : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities ( ’s purity standards apply) .
  • Assay standardization : Compare results across multiple cell lines and control for batch-to-batch variability ( ’s screening methodology) .
  • Meta-analysis : Cross-reference with structurally similar pyrazoles (e.g., ’s antibacterial pyrazole derivatives) .

Advanced: How to assess stability under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (’s storage guidelines) .
  • Light sensitivity tests : Expose to UV-Vis light and track photodegradation products using LC-MS.

Advanced: What computational methods predict reactivity or binding affinity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases).
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (’s PubChem data supports this) .

Advanced: How to validate purity for pharmacological studies?

  • Multi-modal chromatography : Combine HPLC with GC-MS to detect volatile impurities.
  • Thermogravimetric analysis (TGA) : Measure decomposition profiles to confirm thermal stability (refer to ’s analytic protocols) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.